

Part 1: Physicochemical Properties & Solvent Selection (FAQ)

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Compound of Interest

Compound Name: Enoxacin-d8 (hydrochloride)

Cat. No.: B12411571

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Q1: Why does Enoxacin-d8 hydrochloride precipitate when diluted into physiological buffers (e.g., PBS, pH 7.4)? A: This is a classic manifestation of the fluoroquinolone isoelectric precipitation phenomenon. Enoxacin is an amphoteric molecule containing a carboxylic acid moiety (pKa ~6.0) and a basic piperazine ring (pKa ~8.5). As a hydrochloride salt, the piperazine nitrogen is protonated, rendering the compound highly soluble in water[3],[2]. However, when introduced to a pH 7.4 buffer, the molecule approaches its isoelectric point (pI ~7.3). At this pH, it exists predominantly as a zwitterion. The net neutral charge minimizes ion-dipole interactions with the aqueous solvent while maximizing intermolecular ionic and hydrogen bonds, forming a highly stable, insoluble crystal lattice that rapidly precipitates[4],[5].

Q2: What are the optimal solvents for preparing long-term stock solutions? A: Anhydrous Dimethyl Sulfoxide (DMSO) is the definitive choice for stock solutions[1],[6]. **Enoxacin-d8 (hydrochloride)** can be dissolved in DMSO at concentrations up to 7.57 mM (approx. 2.63 mg/mL) or higher, provided the solvent is warmed and subjected to sonication[7],[2]. Aqueous solutions should not be stored for more than one day due to the risk of hydrolysis and pH-dependent precipitation[6].

Q3: Can I store the DMSO stock solution at room temperature? A: No. For optimal stability, DMSO stock solutions must be aliquoted and stored at -80°C for up to 6 months, or -20°C for 1

month[1]. The storage vials must be tightly sealed and protected from moisture, as DMSO is highly hygroscopic.

Part 2: Quantitative Data: Solubility Profile

Solvent System	Max Recommended Concentration	Conditions & Cautions
Anhydrous DMSO	≥ 2.63 mg/mL (7.57 mM)	Requires warming (37°C) and sonication. Use newly opened ampoules[1],[7].
Water (ddH ₂ O)	Soluble (Concentration varies)	Soluble solely due to the HCl salt form. Do not adjust pH above 5.0[2],[4].
PBS (pH 7.2)	~10 mg/mL (Transient)	Highly prone to zwitterionic precipitation. Prepare immediately before use; do not store[6].
In Vivo Formulation	2.0 mg/mL	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Stable clear solution[8].

Part 3: Troubleshooting Guide: Resolving Dissolution Failures

Issue 1: Persistent Turbidity in DMSO Stock Solutions

- **Causality:** DMSO rapidly absorbs atmospheric moisture. Even trace amounts of water in the DMSO can drastically reduce the solvation capacity for the lipophilic fluoroquinolone core, leading to micro-precipitation. Furthermore, the hydrochloride salt alters the intermolecular forces, sometimes requiring higher activation energy to break the crystal lattice[5].
- **Resolution:** Always use a newly opened, anhydrous DMSO ampoule purged with an inert gas (e.g., Argon or Nitrogen)[1],[6]. If turbidity persists, apply sonication in a 37°C water bath

for 10–15 minutes to provide the necessary thermodynamic energy for complete dissolution[7].

Issue 2: Immediate Precipitation Upon Addition to Cell Culture Media

- Causality: Cell culture media (pH ~7.4) neutralizes the hydrochloride salt, driving the enoxacin-d8 into its insoluble zwitterionic state[4]. Additionally, high salt concentrations in the media can cause a "salting-out" effect.
- Resolution: Perform a serial dilution or utilize a co-solvent approach. Dilute the DMSO stock dropwise into the media while under constant, vigorous vortexing to prevent localized high concentrations of the drug. Ensure the final DMSO concentration does not exceed 0.1% to avoid cellular toxicity[6].

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a 5 mM Master Stock in DMSO This protocol incorporates built-in optical validation to ensure absolute solubility.

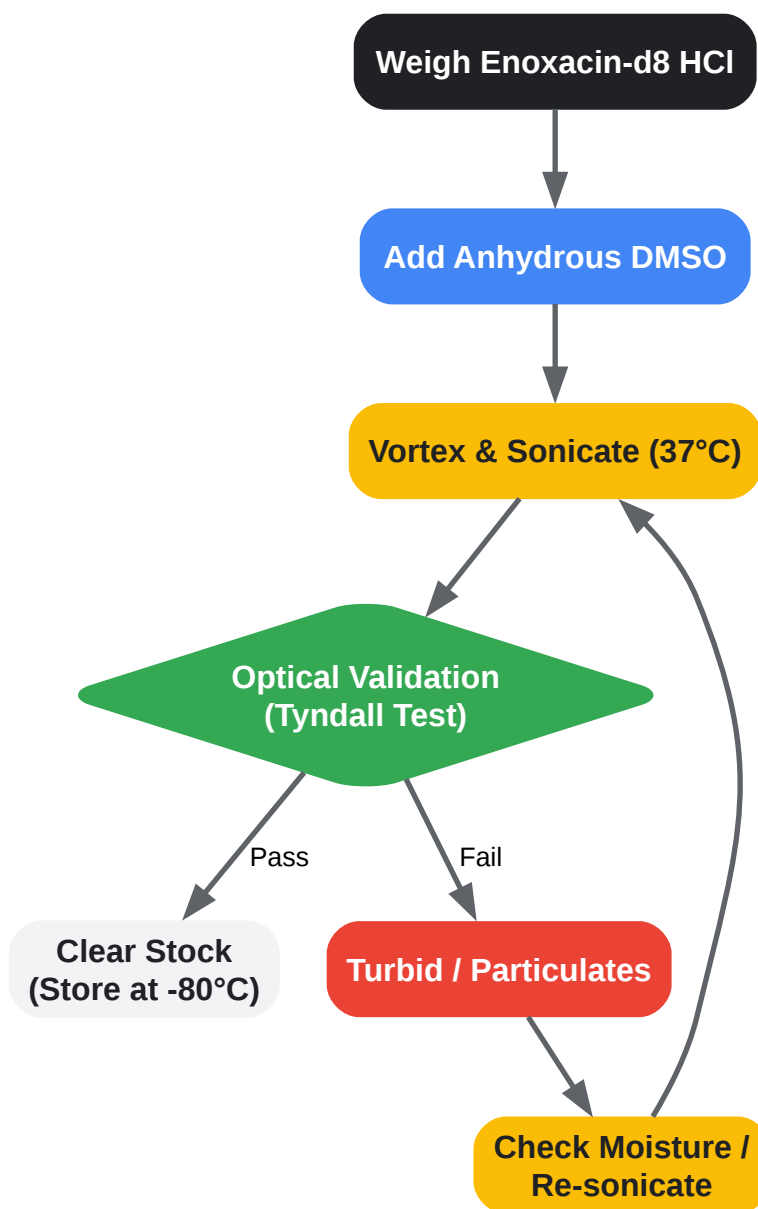
- Equilibration: Allow the **Enoxacin-d8 (hydrochloride)** vial to equilibrate to room temperature in a desiccator to prevent condensation.
- Weighing: Accurately weigh 1.82 mg of **Enoxacin-d8 (hydrochloride)** (MW: 364.8 g/mol) [2].
- Solvation: Add 1.0 mL of anhydrous, inert-gas-purged DMSO[6].
- Agitation: Vortex vigorously for 60 seconds.
- Thermal Sonication: Place the tube in a sonicating water bath set to 37°C for 10 minutes[7].
- Validation Check (The Tyndall Test): Hold the tube against a dark background and shine a focused light beam (e.g., a laser pointer or strong LED) through the solution.
 - Pass: The beam passes cleanly without scattering. The solution is optically clear.
 - Fail: The beam path is visible (light scattering), indicating colloidal micro-particulates. Repeat Step 5.

- Storage: Aliquot into single-use amber vials and store at -80°C[1].

Protocol B: Preparation of a 2 mg/mL In Vivo Working Solution Utilizing the validated 10/40/5/45 co-solvent system[8].

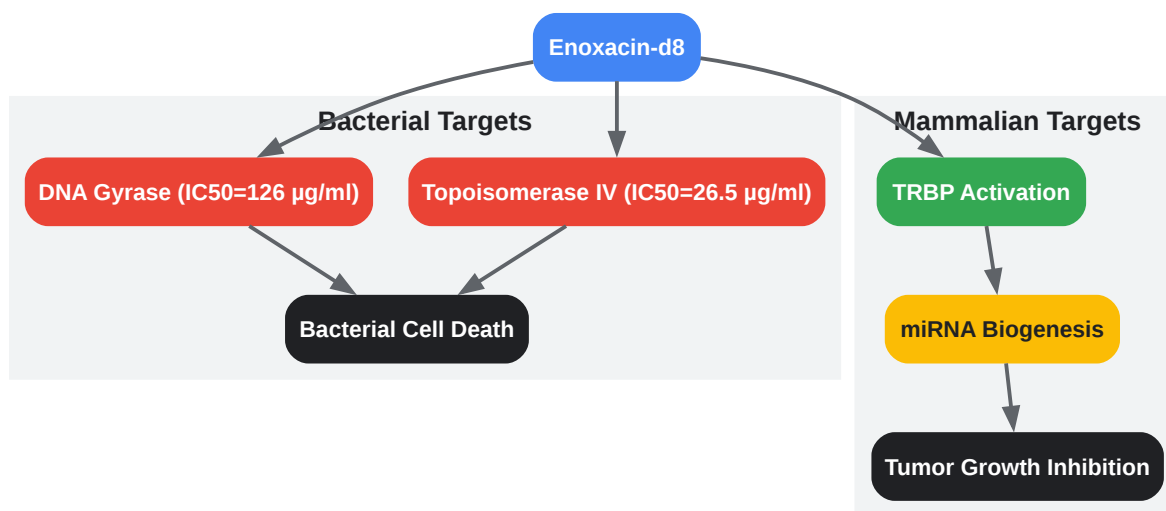
- Primary Solvation: Dissolve 2.0 mg of **Enoxacin-d8 (hydrochloride)** in 100 µL of DMSO.
Validation: Must be optically clear.
- Viscosity Adjustment: Add 400 µL of PEG300. Vortex continuously for 30 seconds.
Validation: No striations or phase separation should be visible.
- Surfactant Addition: Add 50 µL of Tween 80. Vortex gently to avoid excessive foaming.
- Aqueous Phase Integration: Slowly add 450 µL of sterile Saline (0.9% NaCl) dropwise while vortexing.
- Final Validation: The resulting 1.0 mL solution must be completely transparent. Administer to subjects immediately.

Part 5: Visualizations



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Caption: Self-validating workflow for preparing and optically verifying Enoxacin-d8 HCl DMSO stock solutions.



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Caption: Dual mechanism of action of Enoxacin across bacterial and mammalian cell targets.

References

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